molecular formula C17H17ClN6O B2687071 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-chlorophenyl)acetamide CAS No. 2034382-67-5

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-chlorophenyl)acetamide

Cat. No.: B2687071
CAS No.: 2034382-67-5
M. Wt: 356.81
InChI Key: OTGCPMYMCZVTAY-UHFFFAOYSA-N
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Description

“N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-chlorophenyl)acetamide” is a complex organic compound. It contains a triazolopyrimidine core, which is a fused ring structure containing triazole and pyrimidine rings . This core structure has been found to have a variety of medical applications, including anti-cancer, anti-viral, and anti-Alzheimer’s activities .


Synthesis Analysis

The synthesis of triazolopyrimidines generally involves two types of reactions: the Biginelli reaction and condensation . In 1945, one of the first reports on the synthesis of the triazolopyrimidine core was published by Robin et al. They performed a ring closure of the triazole ring on 1,2-diaminopyrimidine .


Molecular Structure Analysis

The triazolopyrimidine core is isoelectronic with purines, making it a possible surrogate for the purine ring . The choice of substituents can also make the triazolopyrimidine ring a potentially viable bioisostere of the carboxylic acid functional group and of the N-acetyl fragment of epsilon-N-acetylated lysine .


Chemical Reactions Analysis

The triazolopyrimidine core has been exploited to generate candidate treatments for cancer and parasitic diseases due to its metal-chelating properties . The specific chemical reactions involving “this compound” are not available in the retrieved sources.

Future Directions

The triazolopyrimidine core has shown remarkable versatility in drug design, leading to its use in many different applications . New protocols have recently been developed, paving the way for an increased diversity of molecules, offering promising prospects for human health and the environment .

Mechanism of Action

Target of Action

Similar compounds, such as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, have been found to intercalate dna . This suggests that the compound might interact with DNA as its primary target.

Mode of Action

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-chlorophenyl)acetamide likely interacts with its target, DNA, through a process called intercalation . Intercalation is a mode of DNA interaction where the compound inserts itself between the base pairs of the DNA helix, disrupting its normal function.

Biochemical Pathways

Dna intercalation can disrupt various cellular processes, including dna replication and transcription, leading to cell cycle arrest and apoptosis .

Result of Action

Dna intercalation can lead to cell cycle arrest and apoptosis , which could potentially be the result of this compound’s action.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c18-14-4-2-1-3-12(14)9-15(25)21-13-5-7-23(10-13)16-17-22-20-11-24(17)8-6-19-16/h1-4,6,8,11,13H,5,7,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGCPMYMCZVTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=CC=C2Cl)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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